1-Phenyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea
Description
1-Phenyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea is a heterocyclic urea derivative incorporating a 1,3,4-oxadiazole core substituted with a thiophene moiety at the 5-position and a phenylurea group at the 2-position. The compound is synthesized via condensation reactions between thiophene-substituted oxadiazole precursors and phenyl isocyanates under mild conditions, followed by purification through recrystallization .
The 1,3,4-oxadiazole ring is a key pharmacophore known for its electron-withdrawing properties and metabolic stability, while the thiophene moiety enhances π-π stacking interactions in biological systems. Urea derivatives are widely studied for their diverse bioactivities, including kinase inhibition and antitumor properties . This compound’s structural features make it a candidate for drug discovery, particularly in targeting enzymes like poly(ADP-ribose) polymerases (PARPs) or kinases .
Properties
IUPAC Name |
1-phenyl-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-12(14-9-5-2-1-3-6-9)15-13-17-16-11(19-13)10-7-4-8-20-10/h1-8H,(H2,14,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFFHDGFXACOMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Phenyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Thiophene: The thiophene ring is introduced through a coupling reaction, often using thiophene-2-carboxylic acid or its derivatives.
Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with phenyl isocyanate under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-Phenyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used, often leading to derivatives with modified functional groups.
Scientific Research Applications
1-Phenyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial processes, inhibiting their activity and thereby exerting its therapeutic effects.
Pathways Involved: It modulates signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
a. 1-(5-(3-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)phenyl)thiophen-2-yl)ethanone (5w)
- Structure : Features a 4-methoxybenzyl substituent on the oxadiazole and a ketone group on the thiophene.
- Spectral Data : NMR (δ 192.1, 164.5) and MS (m/z 385.12 [M+H]+) indicate distinct electronic environments compared to the target compound due to the ketone and methoxy groups .
- Significance : The methoxy group enhances solubility, while the ketone may influence reactivity in biological systems.
b. 3-{3-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanylpropyl}-1-(1,3-thiazol-2-yl)urea
- Structure : Contains a sulfanylpropyl linker between oxadiazole and a thiazole-urea group.
- Molecular Weight : 385.45 g/mol (C15H15N5O2S2), higher than the target compound due to the thiazole and propyl chain.
- Activity : The thiazole moiety and flexible linker may improve membrane permeability, but steric effects could reduce binding affinity compared to the rigid thiophene-oxadiazole system .
c. 5-Amino-1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (8a)
- Structure: Combines oxadiazole with pyrazole and cyano groups.
- Data: Melting point 177.8°C (dec), MS m/z 281.1 [M+H]+.
Table 1: Comparison of Oxadiazole-Based Urea Derivatives
Thiadiazole-Based Urea Derivatives
a. 1-(4-Chlorophenyl)-3-{5-[(E)-2-Phenylethenyl]-1,3,4-thiadiazol-2-yl}urea
- Structure : Replaces oxadiazole with thiadiazole and includes a styryl group.
- Crystallography : Planar conformation with dihedral angles <10° between rings; trans-configuration of the styryl group enhances conjugation.
b. 1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
- Structure : Thiadiazole with 2-chlorophenyl and 2-methoxyphenyl groups.
- Molecular Weight : 376.85 g/mol (C15H12ClN3O2S).
- Activity : Chlorine and methoxy substituents may modulate lipophilicity and target selectivity compared to the target compound .
Table 2: Thiadiazole vs. Oxadiazole Urea Derivatives
Substituent Effects on Bioactivity
Biological Activity
1-Phenyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including its antitumor effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C12H10N4OS
- Molecular Weight : 250.30 g/mol
- IUPAC Name : this compound
The oxadiazole ring is known for its pharmacological relevance, often contributing to the compound's bioactivity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 20.5 |
| HeLa (Cervical Cancer) | 10.0 |
These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
The mechanism through which this compound exerts its antitumor effects involves several pathways:
- Induction of Apoptosis : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells. For example, studies reported an increase in caspase-3 activity with an EC50 of approximately 290 nM in DLD1 colon cancer cells .
- Inhibition of Cell Proliferation : The compound significantly reduces cell proliferation rates in treated cell lines, as evidenced by decreased viability in MTT assays.
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound leads to G1 phase arrest in several cancer cell lines, which contributes to its antiproliferative effects.
Study on Cytotoxicity
In a study conducted by Adimule et al., derivatives of oxadiazole containing thiophene moieties were synthesized and evaluated for their cytotoxicity. The findings indicated that compounds similar to this compound demonstrated promising antitumor activity with IC50 values ranging from 10 μM to 25 μM against various cancer types .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of the compound to various biological targets. The results suggested strong interactions with proteins involved in cancer progression, such as tubulin and topoisomerase II, which are critical for DNA replication and cell division .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
